molecular formula C12H16N2O3S B4088803 3-[2-(2-hydroxyethoxy)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

3-[2-(2-hydroxyethoxy)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4088803
M. Wt: 268.33 g/mol
InChI Key: QJXCUSRGNCKPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-hydroxyethoxy)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as PDE5 inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is known for its ability to inhibit the enzyme phosphodiesterase type 5 (PDE5), which plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body.

Mechanism of Action

3-[2-(2-hydroxyethoxy)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one inhibitors work by inhibiting the enzyme phosphodiesterase type 5 (this compound), which is responsible for breaking down cGMP in the body. By inhibiting this compound, the levels of cGMP increase, leading to the relaxation of smooth muscle cells and vasodilation. This results in increased blood flow to the penis, which is essential for the treatment of erectile dysfunction. Additionally, the increased levels of cGMP in the body have been shown to have potential therapeutic effects in the treatment of various types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors are well-documented. These compounds increase the levels of cGMP in the body, leading to vasodilation, increased blood flow, and relaxation of smooth muscle cells. These effects are essential for the treatment of erectile dysfunction and pulmonary arterial hypertension. Additionally, research has shown that this compound inhibitors may have potential therapeutic effects in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

The use of 3-[2-(2-hydroxyethoxy)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one inhibitors in lab experiments has several advantages. These compounds are relatively easy to synthesize, and their effects on cGMP levels can be easily measured. Additionally, this compound inhibitors have been extensively studied, and their safety profile is well-established. However, there are also some limitations to the use of this compound inhibitors in lab experiments. These compounds may have off-target effects, and their effects on biological systems may be complex and difficult to interpret.

Future Directions

There are several future directions for research on 3-[2-(2-hydroxyethoxy)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one inhibitors. One area of research is the development of new and more potent this compound inhibitors. Additionally, research is needed to further understand the mechanism of action of this compound inhibitors and their effects on biological systems. Finally, research is needed to explore the potential therapeutic applications of this compound inhibitors in the treatment of various types of cancer.

Scientific Research Applications

The 3-[2-(2-hydroxyethoxy)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one inhibitor has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating erectile dysfunction, pulmonary arterial hypertension, and other cardiovascular diseases. Additionally, research has shown that this compound inhibitors may have potential in the treatment of various types of cancer, including prostate cancer, breast cancer, and ovarian cancer.

properties

IUPAC Name

3-[2-(2-hydroxyethoxy)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-8-9(2)18-11-10(8)12(16)14(7-13-11)3-5-17-6-4-15/h7,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXCUSRGNCKPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCOCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-hydroxyethoxy)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

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